molecular formula C18H22F3N5 B12258929 N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12258929
M. Wt: 365.4 g/mol
InChI Key: NLEJCIUMBNRIDI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a pyrimidine core

Properties

Molecular Formula

C18H22F3N5

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-dimethyl-4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H22F3N5/c1-24(2)17-22-8-7-16(23-17)26-11-9-25(10-12-26)13-14-3-5-15(6-4-14)18(19,20)21/h3-8H,9-13H2,1-2H3

InChI Key

NLEJCIUMBNRIDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the trifluoromethyl group and the assembly of the piperazine and pyrimidine rings. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-dimethyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

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